molecular formula C18H16N6O B2962738 N-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-2-(1-methyl-1H-indol-3-yl)acetamide CAS No. 1428371-78-1

N-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-2-(1-methyl-1H-indol-3-yl)acetamide

Cat. No.: B2962738
CAS No.: 1428371-78-1
M. Wt: 332.367
InChI Key: AUHHDAZZZBDBSR-UHFFFAOYSA-N
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Description

N-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-2-(1-methyl-1H-indol-3-yl)acetamide is a useful research compound. Its molecular formula is C18H16N6O and its molecular weight is 332.367. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Activity

  • Antitumor Activity : A study on the synthesis of pyrazolo[3,4-d]pyrimidine analogues explores their potential as antitumor agents. These compounds were developed through palladium-catalyzed coupling and exhibited cell growth inhibitory activity in vitro, highlighting their relevance in cancer research (Taylor & Patel, 1992).

  • Antimicrobial Properties : Research into novel isoxazolines and isoxazoles derived from N-substituted pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives through cycloaddition reactions has shown that these compounds possess significant antimicrobial activity. This indicates their potential use in developing new antimicrobial agents (Rahmouni et al., 2014).

  • Cytotoxic Activity : Another study focused on the design and synthesis of certain 2-[3-phenyl-4-(pyrimidin-4-yl)-1H-pyrazol1-yl]acetamide derivatives, investigating their in vitro cytotoxic activity against cancer cell lines. One compound showed notable cancer cell growth inhibition, underlining the therapeutic potential of such derivatives (Al-Sanea et al., 2020).

  • Coordination Complexes and Antioxidant Activity : The synthesis of pyrazole-acetamide derivatives and their coordination complexes with Co(II) and Cu(II) has been studied, demonstrating the impact of hydrogen bonding on self-assembly processes. These complexes exhibited significant antioxidant activity, suggesting applications in oxidative stress-related conditions (Chkirate et al., 2019).

Mechanism of Action

Target of Action

The primary target of this compound is Strictosidine Synthase 1 , a protein that plays a crucial role in the biosynthesis of indole alkaloids .

Mode of Action

The compound interacts with Strictosidine Synthase 1 by binding to its active site. This interaction inhibits the enzyme’s activity, leading to a decrease in the production of indole alkaloids .

Biochemical Pathways

The inhibition of Strictosidine Synthase 1 affects the indole alkaloid biosynthesis pathway. Indole alkaloids are a class of compounds that have a wide range of biological activities, including anti-cancer, anti-microbial, and anti-inflammatory effects. By inhibiting the production of these compounds, the compound can potentially modulate these biological activities .

Pharmacokinetics

It’s known that the compound’s lipophilicity can be modulated to attenuate its inhibition towards multiple cytochrome p450 (cyp) isoforms . This suggests that the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties and bioavailability could be influenced by its lipophilicity .

Result of Action

The molecular and cellular effects of the compound’s action are primarily related to its inhibitory effect on Strictosidine Synthase 1. By inhibiting this enzyme, the compound can modulate the levels of indole alkaloids in the cell, potentially affecting various biological activities associated with these compounds .

Action Environment

Environmental factors can influence the compound’s action, efficacy, and stability. For example, the pH of the environment can affect the compound’s solubility and stability. Additionally, the presence of other compounds or drugs can influence the compound’s efficacy through drug-drug interactions . .

Properties

IUPAC Name

2-(1-methylindol-3-yl)-N-(6-pyrazol-1-ylpyrimidin-4-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N6O/c1-23-11-13(14-5-2-3-6-15(14)23)9-18(25)22-16-10-17(20-12-19-16)24-8-4-7-21-24/h2-8,10-12H,9H2,1H3,(H,19,20,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUHHDAZZZBDBSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=CC=CC=C21)CC(=O)NC3=CC(=NC=N3)N4C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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